molecular formula C26H28ClNO2 B4938362 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride

Cat. No.: B4938362
M. Wt: 422.0 g/mol
InChI Key: VFYCBCXVCNYLKF-UHFFFAOYSA-N
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Description

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyethyl group, and a diphenylpent-3-yn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds . Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride include other benzyl-substituted amino alcohols and diphenylpent-3-yn-1-ol derivatives .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2.ClH/c28-21-20-27(22-23-12-4-1-5-13-23)19-11-10-18-26(29,24-14-6-2-7-15-24)25-16-8-3-9-17-25;/h1-9,12-17,28-29H,18-22H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYCBCXVCNYLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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